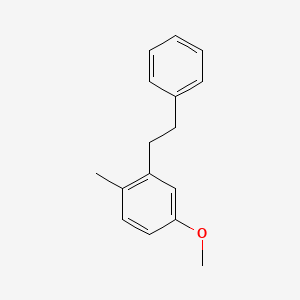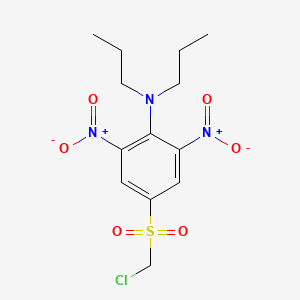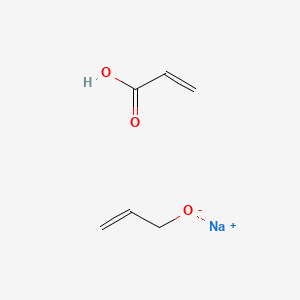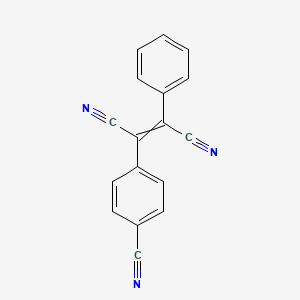
4-Methoxy-1-methyl-2-(2-phenylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1-methyl-2-(2-phenylethyl)benzene is an organic compound with a complex aromatic structure It is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzene ring, along with a phenylethyl group (-C₆H₅CH₂CH₂-)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-2-(2-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like anisole and phenylethyl bromide. The reactions are carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize the production efficiency and minimize by-products .
化学反応の分析
Types of Reactions
4-Methoxy-1-methyl-2-(2-phenylethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学的研究の応用
4-Methoxy-1-methyl-2-(2-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxy-1-methyl-2-(2-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy and methyl groups activate the benzene ring, making it more susceptible to electrophilic attack. This activation facilitates the formation of intermediates that can undergo further reactions, leading to the desired products .
類似化合物との比較
Similar Compounds
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Similar structure but with a phenylethenyl group instead of phenylethyl.
Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-: Contains an isopropyl group instead of phenylethyl.
Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-: Similar but with different substituents on the benzene ring.
Uniqueness
4-Methoxy-1-methyl-2-(2-phenylethyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
特性
CAS番号 |
61582-77-2 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC名 |
4-methoxy-1-methyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18O/c1-13-8-11-16(17-2)12-15(13)10-9-14-6-4-3-5-7-14/h3-8,11-12H,9-10H2,1-2H3 |
InChIキー |
JLZZXMKCSGDOFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)

![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)



![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)
